Cas no 1000574-69-5 (2,6-Dibromo-3,4-difluoroaniline)
2,6-Dibromo-3,4-difluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dibromo-3,4-difluoroaniline
- E97781
- FS-4813
- AKOS027385757
- SCHEMBL19475196
- MFCD09878204
- 1000574-69-5
- CS-0340026
-
- MDL: MFCD09878204
- Inchi: 1S/C6H3Br2F2N/c7-2-1-3(9)5(10)4(8)6(2)11/h1H,11H2
- InChI Key: HWBMIUQUYPJTFK-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1N)Br)F)F
Computed Properties
- Exact Mass: 286.85798Da
- Monoisotopic Mass: 284.86003Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
2,6-Dibromo-3,4-difluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021680-250mg |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A013021680-500mg |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A013021680-1g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 97% | 1g |
$1504.90 | 2023-09-04 | |
| Fluorochem | 035740-1g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 95% | 1g |
£53.00 | 2022-03-01 | |
| Fluorochem | 035740-5g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 95% | 5g |
£229.00 | 2022-03-01 | |
| Fluorochem | 035740-25g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 95% | 25g |
£686.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1233793-1g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 95% | 1g |
$250 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1233793-5g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 95% | 5g |
$550 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1233793-25g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 95% | 25g |
$1505 | 2024-06-05 | |
| A2B Chem LLC | AX98413-1g |
2,6-Dibromo-3,4-difluoroaniline |
1000574-69-5 | 95% | 1g |
$99.00 | 2024-04-20 |
2,6-Dibromo-3,4-difluoroaniline Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2,6-Dibromo-3,4-difluoroaniline
Comprehensive Overview of 2,6-Dibromo-3,4-difluoroaniline (CAS No. 1000574-69-5): Properties, Applications, and Industry Insights
2,6-Dibromo-3,4-difluoroaniline (CAS No. 1000574-69-5) is a halogenated aniline derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical intermediates, and agrochemical research. This compound, characterized by its unique bromine and fluorine substitutions, plays a pivotal role in the development of advanced materials and bioactive molecules. Its molecular structure, C6H3Br2F2N, offers exceptional reactivity, making it a valuable building block for cross-coupling reactions and heterocyclic compound synthesis.
In recent years, the demand for halogenated aromatic compounds like 2,6-Dibromo-3,4-difluoroaniline has surged due to their applications in LED materials, liquid crystals, and high-performance polymers. Researchers are particularly interested in its potential for creating thermally stable and electron-deficient frameworks, which are critical for optoelectronic devices. The compound’s fluorine atoms enhance its lipophilicity, a property highly sought after in drug discovery for improving membrane permeability.
The synthesis of 2,6-Dibromo-3,4-difluoroaniline typically involves electrophilic aromatic substitution reactions, where aniline precursors are halogenated under controlled conditions. Industry professionals often inquire about scalable production methods and green chemistry alternatives to minimize environmental impact. Innovations in catalytic bromination and solvent-free processes have been explored to address these concerns, aligning with the global push toward sustainable chemical manufacturing.
From an analytical chemistry perspective, 2,6-Dibromo-3,4-difluoroaniline is characterized using techniques such as NMR spectroscopy, HPLC, and mass spectrometry. Its melting point and solubility profile are frequently discussed in technical forums, as these properties influence its handling and application in laboratory settings. The compound’s stability under acidic and basic conditions also makes it a versatile candidate for multistep synthetic routes.
Emerging trends highlight the compound’s relevance in bioconjugation chemistry, where its amine group serves as a linker for protein labeling and biomolecule modification. This aligns with the growing interest in targeted drug delivery systems and diagnostic probes. Additionally, its role in polymer additives for flame retardancy has been investigated, though this application requires careful consideration of regulatory compliance and toxicity profiles.
For researchers sourcing 2,6-Dibromo-3,4-difluoroaniline, questions often revolve around supplier reliability, purity standards (e.g., ≥98% by GC analysis), and storage recommendations. The compound is typically supplied as a crystalline solid and should be stored in cool, dry conditions away from oxidizing agents. Safety data sheets emphasize the use of personal protective equipment (PPE) during handling, reflecting broader industry priorities around laboratory safety.
In summary, 2,6-Dibromo-3,4-difluoroaniline (CAS No. 1000574-69-5) represents a multifaceted tool for modern chemistry. Its applications span from material science to life sciences, driven by its robust chemical functionality and adaptability. As industries increasingly prioritize efficient synthesis and eco-friendly practices, this compound is poised to remain a key player in innovation pipelines worldwide.
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